trans-2-Chloro-9-(3-(dimethylamino)propylidene)thioxanthene, hydrochloride
Description
Historical Context of Thioxanthene (B1196266) Antipsychotic Development
The development of thioxanthenes arose from the intensive research into psychoactive compounds that characterized the mid-20th century. This class of drugs emerged as a slight chemical and pharmacological modification of the phenothiazines, the first class of antipsychotics. nih.govnih.gov The primary structural difference is the substitution of the nitrogen atom in the central ring of phenothiazines with a carbon atom in thioxanthenes. encyclopedia.pub Researchers hoped these "carbon-analogues" would be devoid of some of the toxic effects associated with phenothiazines. nih.gov
Early Synthesis and Introduction
Chlorprothixene (B1288) was the first thioxanthene antipsychotic to be synthesized. wikipedia.orgwikiwand.com It was introduced by the pharmaceutical company Lundbeck in 1959. wikipedia.orgwikiwand.comlundbeck.com This introduction marked a significant step in the expansion of antipsychotic agents available for study and clinical investigation. nih.govnih.gov The development of chlorprothixene, from its initial synthesis to its clinical introduction, spanned approximately eight years.
Classification within Psychopharmacology
Chlorprothixene is classified as a typical, or first-generation, antipsychotic and is a member of the thioxanthene chemical class. patsnap.comontosight.aiwikipedia.orgdrugbank.com This classification is based on its primary mechanism of action, which is the blockade of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway. patsnap.comdrugbank.comprobes-drugs.org This action is a hallmark of typical antipsychotics. encyclopedia.pub
However, chlorprothixene exhibits a broad pharmacological profile, acting as an antagonist at multiple receptor sites. guidetopharmacology.org Besides its high affinity for dopamine receptors (D1, D2, D3, D4, D5), it also blocks serotonin (B10506) (5-HT2, 5-HT6, 5-HT7), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132) (M1-M5), and alpha1-adrenergic receptors. wikipedia.orgwikiwand.comdrugbank.com Due to its potent antagonism of serotonin 5-HT2A and muscarinic acetylcholine receptors, chlorprothixene is associated with relatively mild extrapyramidal symptoms compared to other typical antipsychotics. wikipedia.orgwikiwand.com This has led some researchers to describe it as having features of an atypical antipsychotic. wikipedia.orgwikiwand.com
The following table details the binding affinities (Kᵢ in nM) of chlorprothixene for various neurotransmitter receptors. A lower Kᵢ value indicates a stronger binding affinity.
| Receptor | Binding Affinity (Kᵢ, nM) | Associated Effects |
|---|---|---|
| Dopamine D₁ | 18 | Antipsychotic effects, sedation, extrapyramidal side effects, prolactin increase, depression, apathy/anhedonia, weight gain |
| Dopamine D₂ | 2.96 | |
| Dopamine D₃ | 4.56 | |
| Dopamine D₄ | ND | |
| Dopamine D₅ | 9 | |
| Serotonin 5-HT₂ | 9.4 | Antipsychotic effects, sedation/anxiolysis, antidepressant effect, weight gain |
| Serotonin 5-HT₆ | 3 | |
| Serotonin 5-HT₇ | 5.6 | |
| Histamine H₁ | 3.75 | Sedation, weight gain |
| Muscarinic M₁ | 11–26 | Anticholinergic effects, inhibition of extrapyramidal side effects |
| Muscarinic M₂ | 28–79 | |
| Muscarinic M₃ | 22 | |
| Muscarinic M₄ | 18 | |
| Muscarinic M₅ | 25 | |
| α₁-Adrenergic | ND | Hypotension, sedation, anxiolysis |
ND = No Data Available. Data sourced from multiple studies. wikipedia.orgwikiwand.comprobes-drugs.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6469-93-8 |
|---|---|
Molecular Formula |
C18H19Cl2NS |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |
InChI Key |
YWKRLOSRDGPEJR-FJUODKGNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS No. |
6469-93-8 |
Pictograms |
Acute Toxic |
solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine Hydrochloride; Truxal Hydrochloride; cis-Chlorprothixene Hydrochloride; Taractan; Truxal; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Historical Synthetic Routes of Chlorprothixene (B1288) Hydrochloride
The inaugural synthesis of chlorprothixene was a significant achievement in medicinal chemistry, paving the way for a new class of antipsychotic agents. wikipedia.org The classical and most cited synthetic pathway to chlorprothixene hydrochloride commences with readily available starting materials and proceeds through several key intermediates.
The synthesis typically begins with the reaction of 2-mercaptobenzoic acid with 1-bromo-4-chlorobenzene. This reaction forms the intermediate 2-(4-chlorophenylthio)benzoic acid. The next step involves the conversion of the carboxylic acid group to an acid chloride using a chlorinating agent such as phosphorus pentachloride.
Following the formation of the acid chloride, an intramolecular Friedel-Crafts cyclization is induced, typically using a Lewis acid catalyst like aluminum chloride, to construct the central thioxanthene (B1196266) ring system. This cyclization yields the key intermediate, 2-chlorothioxanthen-9-one.
The subsequent step introduces the characteristic side chain. The 2-chlorothioxanthen-9-one is treated with a Grignard reagent, specifically 3-dimethylaminopropylmagnesium bromide. This reaction results in the formation of a tertiary alcohol.
Finally, the tertiary alcohol undergoes dehydration to introduce the exocyclic double bond, a crucial feature for the compound's activity. This dehydration can be achieved through acylation of the hydroxyl group with acetyl chloride, followed by pyrolysis of the resulting acetate (B1210297) ester. The final product, chlorprothixene, is then converted to its hydrochloride salt for pharmaceutical use. gpatindia.com
A summary of the reactants, intermediates, and reagents in the historical synthesis is presented in Table 1.
Table 1: Key Components in the Historical Synthesis of Chlorprothixene Hydrochloride
| Step | Reactants/Intermediates | Reagents | Product |
|---|---|---|---|
| 1 | 2-Mercaptobenzoic acid, 1-Bromo-4-chlorobenzene | - | 2-(4-Chlorophenylthio)benzoic acid |
| 2 | 2-(4-Chlorophenylthio)benzoic acid | Phosphorus pentachloride | 2-(4-Chlorophenylthio)benzoyl chloride |
| 3 | 2-(4-Chlorophenylthio)benzoyl chloride | Aluminum chloride | 2-Chlorothioxanthen-9-one |
| 4 | 2-Chlorothioxanthen-9-one | 3-Dimethylaminopropylmagnesium bromide | 2-Chloro-9-(3-dimethylaminopropyl)-9-hydroxythioxanthene |
| 5 | 2-Chloro-9-(3-dimethylaminopropyl)-9-hydroxythioxanthene | Acetyl chloride, then heat (pyrolysis) | Chlorprothixene |
| 6 | Chlorprothixene | Hydrochloric acid | Chlorprothixene hydrochloride |
Modern Approaches and Synthetic Innovations
While the historical synthetic route to chlorprothixene remains a fundamental and widely understood method, the field of organic synthesis is in a constant state of evolution. Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign methodologies. Although specific, revolutionary changes to the commercial synthesis of chlorprothixene hydrochloride are not widely documented in recent literature, several innovative strategies for the synthesis of the core thioxanthene scaffold have been reported. These modern approaches could potentially be adapted for the synthesis of chlorprothixene and its analogues.
One area of innovation involves the use of palladium-catalyzed cross-coupling reactions to form the key C-S and C-C bonds in the thioxanthene nucleus, potentially offering milder reaction conditions and broader functional group tolerance compared to classical Friedel-Crafts reactions. mdpi.com
Furthermore, advancements in catalysis have introduced novel methods for the construction of heterocyclic systems. For instance, the use of organocatalysts in asymmetric synthesis has gained prominence. While not directly applied to chlorprothixene itself, such principles could be explored to control the stereochemistry of related compounds.
The development of flow chemistry also presents a significant innovation in pharmaceutical manufacturing. researchgate.net Continuous flow processes can offer improved safety, consistency, and scalability compared to traditional batch processing. The multi-step synthesis of chlorprothixene could, in principle, be adapted to a continuous flow setup, potentially leading to a more streamlined and efficient production process.
While these modern synthetic strategies have been successfully applied to other complex molecules, their specific application to the industrial-scale synthesis of chlorprothixene hydrochloride is not yet a mainstream practice. The classical synthesis, despite its age, remains a robust and reliable method.
Derivatization Strategies and Analogue Synthesis (e.g., Lometraline, Tametraline (B1329939), Sertraline (B1200038) derived from Chlorprothixene)
The chemical structure of chlorprothixene has served as a valuable template for the design and synthesis of other psychoactive compounds. Although it is often stated that lometraline, tametraline, and sertraline were "derived" from chlorprothixene, this does not imply a direct chemical conversion of chlorprothixene into these molecules. wikipedia.org Instead, the structural features of chlorprothixene, particularly the tricyclic core and the aminoalkyl side chain, inspired the synthesis of a new class of compounds based on the aminotetralin scaffold.
The development of these analogues represents a classic example of structure-activity relationship (SAR) studies in medicinal chemistry, where a lead compound (in this case, the conceptual framework of chlorprothixene) is systematically modified to optimize pharmacological activity and reduce side effects.
Lometraline: Lometraline, an aminotetralin derivative, was developed by modifying the tricyclic neuroleptic structure. wikipedia.org Its synthesis involves the construction of a substituted tetralone, which is then converted to the corresponding aminotetralin.
Tametraline: Tametraline is another aminotetralin derivative that emerged from research programs aimed at finding novel antidepressants. Its synthesis also typically starts from a substituted 1-tetralone. A common method involves the reductive amination of the tetralone with methylamine. The development of tametraline was a crucial step towards the discovery of sertraline. google.com
Sertraline: Sertraline, a widely used selective serotonin (B10506) reuptake inhibitor (SSRI), represents a significant evolution from the structural concept of chlorprothixene. The synthesis of sertraline does not start from chlorprothixene but from a tetralone precursor. The key strategic modification was the introduction of dichloro substitution on the phenyl ring of the aminotetralin scaffold, which was found to significantly enhance the potency and selectivity for serotonin reuptake inhibition. wikipedia.org The synthesis of sertraline has been extensively studied and optimized, with various stereoselective methods developed to produce the desired (1S, 4S)-isomer. google.comnih.gov
The relationship between chlorprothixene and these aminotetralin derivatives is therefore one of structural inspiration rather than direct chemical lineage. The exploration of analogues based on the chlorprothixene template highlights a common and fruitful strategy in drug discovery, where the core scaffold of a known active compound is used as a starting point for the development of new therapeutic agents with improved properties.
A comparison of the core structures is provided in Table 2.
Table 2: Comparison of Core Structures
| Compound | Core Structure | Key Features |
|---|---|---|
| Chlorprothixene | Thioxanthene | Tricyclic system with a sulfur atom and an exocyclic double bond. |
| Lometraline | Aminotetralin | Bicyclic tetrahydronaphthalene ring with an amino group. |
| Tametraline | Aminotetralin | Bicyclic tetrahydronaphthalene ring with a methylamino group. |
| Sertraline | Dichlorophenyl-aminotetralin | Aminotetralin structure with a dichlorophenyl substituent. |
Structure Activity Relationship Sar Studies of Chlorprothixene Hydrochloride
Fundamental Principles of Thioxanthene (B1196266) SAR
The therapeutic efficacy of thioxanthenes like chlorprothixene (B1288) is intrinsically linked to their ability to antagonize D2 dopamine (B1211576) receptors in the brain. wikipedia.org The structure-activity relationship (SAR) of thioxanthenes shares fundamental principles with the closely related phenothiazines. A key feature is the tricyclic ring system, which is not planar. neu.edu.tr For optimal neuroleptic activity, certain structural features are paramount.
The interaction of the side chain with the tricyclic system is a crucial determinant of potency. A tilting of the side chain towards ring A of the thioxanthene nucleus facilitates favorable van der Waals interactions, which in turn influences the drug's affinity for dopamine receptors. gpatindia.com The position of substituents on the aromatic ring system is also critical. Optimal neuroleptic activity is generally observed when a substituent is present at the 2-position of the ring. gpatindia.comauburn.edu Electron-withdrawing groups, such as chlorine or trifluoromethyl, at this position enhance activity. neu.edu.tr Conversely, substituents at the 1, 3, and 4-positions tend to decrease neuroleptic potency. neu.edu.tr
Impact of Side Chain Conformation and Substituent Effects
The nature and conformation of the side chain, along with substituents on the thioxanthene ring, profoundly impact the neuroleptic potency of chlorprothixene and related compounds.
Role of Ring A Substituents on Neuroleptic Potency
The substituent at the 2-position of Ring A plays a pivotal role in determining the neuroleptic potency. Electron-withdrawing groups are essential for significant activity. auburn.edu For instance, a trifluoromethyl group at this position generally leads to higher potency compared to a chlorine atom. gpatindia.com This is attributed to the trifluoromethyl group's ability to form a greater number of favorable van der Waals contacts with the side chain. gpatindia.com This enhanced interaction is believed to promote a conformation that mimics dopamine, thereby increasing its affinity for the dopamine receptor. nih.gov
Influence of Alkylamino and Piperazine (B1678402) Side Chains
The type of amino group in the side chain significantly influences the pharmacological profile. A tertiary amine is generally associated with optimal activity. neu.edu.tr When comparing different side chains, those containing a piperazine ring are often more potent than their alkylamino counterparts. nih.govgpatindia.com The piperazine side chain can establish more extensive van der Waals contacts with the substituent at the 2-position. gpatindia.com Furthermore, the introduction of a hydroxyethyl (B10761427) group to the piperazine ring can further enhance potency by promoting even more favorable interactions with ring A. nih.govgpatindia.com
| Side Chain Type | Relative Potency | Rationale |
| Alkylamino | Lower | Fewer van der Waals contacts with the 2-substituent. gpatindia.com |
| Piperazine | Higher | More van der Waals contacts with the 2-substituent. nih.govgpatindia.com |
| Hydroxyethylpiperazine | Highest | Displays more favorable van der Waals interactions with Ring A. nih.govgpatindia.com |
Stereochemical Considerations and Activity (Z/cis vs. E/trans Isomers)
The presence of a double bond between the tricyclic ring system and the side chain in thioxanthenes like chlorprothixene gives rise to geometric isomers, designated as (Z) or cis and (E) or trans. researchgate.net This stereoisomerism is a critical factor in their neuroleptic activity.
The (Z)-isomer of chlorprothixene, where the side chain is on the same side as the chlorine-containing aromatic ring, is the pharmacologically active form, possessing significant antidopaminergic potency. nih.gov In contrast, the (E)-isomer is virtually inactive. nih.gov The higher potency of the (Z)-isomer is attributed to its ability to adopt a conformation that is more favorable for binding to the dopamine receptor. pnas.org The (Z)-isomer has been shown to have a lower potential molecular energy compared to the (E)-isomer, primarily due to electrostatic interactions within the side chain and between the dimethylamino group and the chlorine atom. nih.gov Molecular dynamics simulations have indicated that in an aqueous environment, the side chain of the (E)-isomer remains closer to the central axis of the ring system, a conformation less conducive to receptor binding. nih.gov The difference in molecular electrostatic potentials between the two isomers is also suggested to be a key reason for their differing pharmacological activities. nih.gov
| Isomer | Configuration | Neuroleptic Activity |
| (Z)-Chlorprothixene | cis | Active nih.gov |
| (E)-Chlorprothixene | trans | Inactive nih.gov |
Advanced QSAR and 3D-QSAR Methodologies in Drug Development
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are powerful computational tools used in drug design to understand and predict the biological activity of compounds based on their chemical structures. nih.gov These methodologies have been applied to thioxanthenes to elucidate the structural features responsible for their neuroleptic activity.
QSAR studies correlate the physicochemical properties of molecules with their biological activities to create statistical models for predicting the potency of new compounds. nih.gov 3D-QSAR goes a step further by considering the three-dimensional properties of ligands, offering a more detailed understanding of drug-receptor interactions. nih.gov For thioxanthenes, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to analyze the steric, electrostatic, and hydrophobic fields of the molecules. acs.org These models can help to explain why certain structural modifications enhance or diminish activity. For instance, such studies can rationalize the increased potency observed with specific substituents or side chains by visualizing the favorable and unfavorable interaction regions around the molecule. nih.gov The development of predictive 3D-QSAR models can significantly reduce the number of compounds that need to be synthesized and tested, thereby streamlining the drug discovery process. nih.gov
Pharmacological Profiles and Molecular Mechanisms of Action Preclinical Focus
Primary Receptor Antagonism and Binding Affinities
Chlorprothixene's pharmacological profile is characterized by its broad affinity for a range of receptors. patsnap.com It demonstrates strong binding and antagonist activity at dopamine (B1211576), serotonin (B10506), histamine (B1213489), muscarinic, and alpha-adrenergic receptors. probes-drugs.orgselleckchem.comdrugbank.com The compound's affinity for these receptors is quantified by the inhibition constant (Ki), where a lower Ki value indicates a stronger binding affinity. wikipedia.org
Chlorprothixene (B1288) hydrochloride is a potent antagonist of dopamine receptors. apexbt.compatsnap.com Its antipsychotic effects are primarily attributed to the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain. probes-drugs.orgpatsnap.comgpatindia.com This action is thought to reduce the overactivity of dopamine that contributes to the symptoms of psychosis. patsnap.compatsnap.com In addition to its high affinity for the D2 subtype, chlorprothixene also binds strongly to D1, D3, and D5 receptors. apexbt.comtargetmol.comglpbio.com In rat brain studies, it has been shown to block postsynaptic mesolimbic D1 and D2 receptors, which in turn depresses the release of hypothalamic and hypophyseal hormones. probes-drugs.orgtargetmol.comselleckchem.com
Chlorprothixene Binding Affinities (Ki, nM) for Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Species |
|---|---|---|
| D1 | 18 | Human apexbt.comtargetmol.comglpbio.comselleckchem.com |
| D2 | 2.96 | Human apexbt.comtargetmol.comglpbio.comselleckchem.com |
| D3 | 4.56 | Human apexbt.comtargetmol.comglpbio.comselleckchem.com |
Chlorprothixene also exhibits significant antagonism at several serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. patsnap.com It binds with high affinity to 5-HT2, 5-HT6, and 5-HT7 receptors. glpbio.comselleckchem.commedchemexpress.com The blockade of 5-HT2 receptors is a feature shared with many atypical antipsychotics and is believed to contribute to mitigating some negative symptoms of schizophrenia and reducing the likelihood of extrapyramidal side effects that are common with pure dopamine antagonists. wikipedia.orgpatsnap.com Research on rat 5-HT6 receptors expressed in HEK-293 cells and rat 5-HT7 receptors in COS-7 cells revealed high affinities for chlorprothixene. apexbt.comglpbio.com
Chlorprothixene Binding Affinities (Ki, nM) for Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Species |
|---|---|---|
| 5-HT2 | 9.4 | Not Specified glpbio.comselleckchem.comselleck.co.jp |
| 5-HT6 | 3 | Rat apexbt.comtargetmol.comglpbio.comselleckchem.com |
The compound is a potent antagonist of the histamine H1 receptor, with a binding affinity in the low nanomolar range. apexbt.comtargetmol.commedchemexpress.com This strong H1 receptor blockade is responsible for the compound's significant sedative effects. patsnap.compatsnap.com In contrast, chlorprothixene shows very little affinity for the H3 receptor subtype, with a Ki value greater than 1000 nM. apexbt.comtargetmol.comselleckchem.com The interaction with H1 receptors involves hydrophobic and electrostatic forces that influence its affinity and ability to stabilize specific receptor conformations. scbt.com
Chlorprothixene Binding Affinities (Ki, nM) for Histamine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Species |
|---|---|---|
| H1 | 3.75 | Human apexbt.comtargetmol.comglpbio.comselleckchem.com |
Chlorprothixene Binding Affinities (Ki, nM) for Muscarinic Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Species |
|---|---|---|
| M1 | 11–26 | Human wikipedia.org |
| M2 | 28–79 | Human wikipedia.org |
| M3 | 22 | Human wikipedia.org |
| M4 | 18 | Human wikipedia.org |
Chlorprothixene is also an antagonist at α1-adrenergic receptors. wikipedia.orgprobes-drugs.orggpatindia.com This blockade contributes to effects such as hypotension and sedation. wikipedia.org The interaction with this receptor is a key component of its broad receptor binding profile. drugbank.com
Chlorprothixene Binding Affinity (Ki, nM) for Alpha-Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Species |
|---|
Neurotransmitter System Modulation (e.g., Catecholamines, Serotonin, Norepinephrine (B1679862), Dopamine Release)
Beyond direct receptor antagonism, chlorprothixene modulates neurotransmitter systems. Its blockade of D1 and D2 receptors in the brain leads to a depression in the release of hypothalamic and hypophyseal hormones. probes-drugs.orgselleckchem.comselleck.co.jp In studies on mouse brains, chlorprothixene has been observed to reduce the levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). targetmol.com Furthermore, high doses of chlorprothixene can inhibit the release of catecholamines in the adrenal medulla and brain. selleckchem.comselleck.co.jp This modulation of multiple neurotransmitter systems underlies its complex pharmacological effects. patsnap.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-hydroxytryptamine |
| Acetylcholine (B1216132) |
| Adrenaline |
| Catecholamines |
| Chlorpromazine |
| Chlorprothixene |
| Chlorprothixene hydrochloride |
| Dopamine |
| Histamine |
| N-desmethylchlorprothixene |
| Norepinephrine |
Modulation of Hypothalamic and Hypophyseal Hormones
Chlorprothixene hydrochloride exerts influence over the endocrine system by depressing the release of hormones from the hypothalamus and the pituitary gland (hypophysis). drugbank.comprobes-drugs.org This modulation is a key aspect of its pharmacodynamic profile. The hypothalamus produces releasing and inhibiting hormones that control the function of the anterior pituitary. frontiersin.orgwikipedia.org In turn, the anterior pituitary secretes several crucial hormones, including adrenocorticotropic hormone (ACTH) and growth hormone (GH). nih.gov
The primary mechanism by which chlorprothixene is understood to affect these hormonal axes is through its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway. drugbank.comprobes-drugs.org This dopaminergic blockade is believed to disrupt the normal signaling cascades that regulate the secretion of hypothalamic and hypophyseal hormones. drugbank.comprobes-drugs.org For instance, dopamine typically inhibits the release of prolactin from the pituitary gland; therefore, antagonism by chlorprothixene can lead to an increase in prolactin levels. wikipedia.org
The compound's impact extends to the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. frontiersin.org The hypothalamus secretes corticotropin-releasing hormone (CRH), which stimulates the pituitary to release ACTH. nih.gov ACTH then acts on the adrenal cortex to produce cortisol. wikipedia.org By depressing hypothalamic and hypophyseal functions, chlorprothixene can alter the normal rhythm and reactivity of this axis. drugbank.comprobes-drugs.org
Functional Inhibition of Acid Sphingomyelinase (FIASMA Activity)
Chlorprothixene is recognized as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.orgacetherapeutics.commedkoo.com Acid sphingomyelinase (ASM) is a critical enzyme located within lysosomes that catalyzes the breakdown of sphingomyelin (B164518) into ceramide. nih.gov Ceramide, in turn, is a lipid messenger involved in a wide array of cellular processes, including the formation of signaling platforms on the cell membrane, apoptosis (programmed cell death), and inflammatory responses. nih.gov
FIASMAs are typically cationic amphiphilic molecules that are able to functionally inhibit the activity of ASM. nih.gov These compounds, including chlorprothixene, are thought to work by accumulating in lysosomes and leading to the degradation of the ASM enzyme. nih.gov This prevents the translocation of ASM to the cell membrane upon stimulation, thereby blocking the subsequent production of ceramide and the downstream signaling events. nih.gov
The inhibition of ASM by compounds like chlorprothixene has been investigated in preclinical models of various diseases where ceramide accumulation is a key pathological feature. nih.gov For example, in the context of cystic fibrosis, excessive ceramide has been implicated in lung inflammation and susceptibility to infection. clinicaltrials.gov
GABAergic System Interactions (GABAA Receptor Inhibition)
While the primary mechanism of action of chlorprothixene involves dopamine and serotonin receptor blockade, there is evidence suggesting interactions with the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are largely mediated by the GABAA receptor, a ligand-gated ion channel. nih.gov
Some preclinical studies have explored the effects of compounds structurally related to chlorprothixene on the GABAA receptor complex. For instance, chlormethiazole, another therapeutic agent, has been shown to potentiate currents activated by GABA and, at higher concentrations, to directly activate the GABAA receptor. nih.gov It is believed that such interactions at the GABAA receptor contribute to the sedative effects of these drugs. nih.gov However, the precise and direct inhibitory actions of chlorprothixene itself on the GABAA receptor require more specific investigation. The modulation of the GABAA receptor complex by various substances can occur at different sites, including the GABA binding site, the benzodiazepine (B76468) modulatory site, and the chloride channel. nih.gov
Emerging or Unproven Pharmacological Effects in Preclinical Models
Potential Antidepressant Effects (Intrinsic, Unproven)
The potential for chlorprothixene to exert an intrinsic antidepressant effect has been a subject of discussion, though it remains unproven. wikipedia.org Its pharmacological profile includes antagonism of serotonin (5-HT) receptors, specifically the 5-HT2A receptor, which is a target for some antidepressant medications. wikipedia.org Blockade of this receptor is associated with antidepressant and anxiolytic effects. wikipedia.org
Preclinical studies investigating the antidepressant-like effects of various compounds often utilize animal models of depression. scielo.br While chlorprothixene has been compared to antidepressants like imipramine (B1671792) in some studies, its effects on markers of antidepressant activity, such as the regulation of adrenergic receptors, have shown mixed results. nih.gov For example, one study found that chronic administration of chlorprothixene, unlike imipramine, did not alter clonidine-induced hypothermia, a test sensitive to changes in noradrenergic function. nih.gov However, it did decrease the density of cortical α2-adrenoceptors, a change also observed with some antidepressants. nih.gov Further research is needed to substantiate a genuine, intrinsic antidepressant effect of chlorprothixene. probes-drugs.org
Potential Analgesic Effects (Intrinsic, Unproven)
The existence of a true, intrinsic analgesic effect for chlorprothixene is also not definitively established. wikipedia.org While it can be used as an adjunctive medication in the management of severe chronic pain, it is unclear if this is due to a direct pain-relieving mechanism or its sedative properties. wikipedia.orgnih.gov
Preclinical studies in rats have shown that intrathecal administration of chlorprothixene can produce spinal anesthesia, blocking both sensory and motor function. researchgate.net In these studies, chlorprothixene demonstrated a potency comparable to the local anesthetic bupivacaine (B1668057) and a longer duration of action. researchgate.net The mechanism for this effect is thought to involve the blockade of sodium channels in nerve fibers, similar to local anesthetics. researchgate.net However, systemic administration for pain relief is different from direct spinal application, and the contribution of its antidopaminergic and other receptor-blocking activities to any potential systemic analgesic effect is still under debate. nih.gov
Anti-inflammatory Mechanisms in Specific Disease Models (e.g., Cystic Fibrosis)
In preclinical models of cystic fibrosis (CF), chlorprothixene has been investigated for its anti-inflammatory potential, primarily through its action as a FIASMA. clinicaltrials.gov The lung disease in CF is characterized by chronic bacterial infection and an exuberant, neutrophil-dominated inflammatory response. sifc.itnih.gov This persistent inflammation contributes significantly to lung damage. umich.edu
A key pathological feature in CF is the accumulation of ceramide in the lungs, which is linked to increased inflammation and susceptibility to infections. clinicaltrials.gov Preclinical studies in Cftr-deficient mice, a model for CF, have shown that inhalation of FIASMAs, including chlorprothixene, can reduce the activity of acid sphingomyelinase in the lungs. clinicaltrials.gov This, in turn, normalizes pulmonary ceramide concentrations, leading to a reduction in inflammation and a decreased susceptibility to infection. clinicaltrials.gov The anti-inflammatory effect in this context is therefore directly linked to its ability to inhibit acid sphingomyelinase and the subsequent ceramide-driven inflammatory pathways. nih.govclinicaltrials.gov
Antiviral Properties (e.g., SARS-CoV Replication Inhibition)
Preclinical research has identified Chlorprothixene as a compound with potential antiviral activity, specifically against coronaviruses. In a drug repurposing screen aimed at identifying inhibitors of the cytopathic effects of SARS-CoV-2, Chlorprothixene was among the most potent FDA-approved drugs identified. nih.govfrontiersin.orgfrontiersin.orgbiorxiv.org
Earlier studies had already pointed to its potential in this area, with research demonstrating its ability to inhibit the replication of SARS-CoV. frontiersin.orgbiorxiv.org Specifically, both chlorprothixene and the related compound methotrimeprazine were found to inhibit SARS-CoV replication with a half-maximal effective concentration (EC50) of approximately 10 µM. biorxiv.org Another study reported an EC50 value of 8.9 µM for Chlorprothixene against SARS-CoV-2 in Vero E6 cells. mediterranee-infection.com
These findings highlight Chlorprothixene as a subject of interest in the ongoing search for effective antiviral agents, particularly in the context of emerging viral threats. The data from these preclinical studies are summarized in the table below.
Table 1: Preclinical Antiviral Activity of Chlorprothixene
| Virus Target | Cell Line | Parameter | Value | Reference |
| SARS-CoV | - | EC50 | ~10 µM | biorxiv.org |
| SARS-CoV-2 | Vero E6 | EC50 | 8.9 µM | mediterranee-infection.com |
Sodium Channel Inhibition
Chlorprothixene hydrochloride has been identified as an inhibitor of voltage-gated sodium channels, a property that contributes to its complex pharmacological profile. nih.gov This activity has been characterized in preclinical electrophysiological studies.
A comparative study of various compounds on the rat Nav1.2 channel revealed that Chlorprothixene exhibits a distinct type of inhibition. It was classified as having characteristics between 'Type 1' and 'Type 3' inhibitors, demonstrating both high use-dependence and state-dependence. plos.org Use-dependence implies that the inhibitory effect increases with the frequency of channel activation, while state-dependence indicates a differential affinity for various states of the channel (resting, open, or inactivated). plos.org The study determined the resting state affinity (Kr) and inactivated state affinity (Ki) for Chlorprothixene, which are crucial for understanding its mechanism of action at the molecular level. plos.org To the best of the authors' knowledge, the sodium channel inhibitory activity of chlorprothixene had not been previously evaluated. plos.orgnih.gov
In a high-throughput screening of approved drugs, Chlorprothixene hydrochloride was shown to inhibit the human Nav1.8 sodium channel. nih.gov At a concentration of 10 µM, it produced a 77.4% inhibition of the Nav1.8 channel. nih.gov Nav1.8 is a tetrodotoxin-resistant sodium channel primarily expressed in peripheral sensory neurons and is involved in nociception. nih.gov
The following table summarizes the key preclinical findings regarding the sodium channel inhibitory properties of Chlorprothixene.
Table 2: Preclinical Sodium Channel Inhibition by Chlorprothixene
| Channel Subtype | Species | Inhibition Parameter | Value | Concentration | Reference |
| rNav1.2 | Rat | Resting State Affinity (Kr) | 16 µM | - | plos.org |
| rNav1.2 | Rat | Inactivated State Affinity (Ki) | 0.9 µM | - | plos.org |
| hNav1.8 | Human | % Inhibition | 77.4% | 10 µM | nih.gov |
Preclinical Neurobiological Investigations
Effects on Mesolimbic Dopaminergic Pathways
Chlorprothixene (B1288) hydrochloride's primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain. patsnap.com By blocking these receptors, it curtails the hyperactivity of dopamine within the mesolimbic pathway. patsnap.com This pathway is strongly implicated in the pathophysiology of psychosis. The compound also demonstrates blocking effects on postsynaptic mesolimbic dopaminergic D1 receptors. probes-drugs.orgdrugbank.com This dual antagonism at D1 and D2 receptors is a cornerstone of its antipsychotic effect. probes-drugs.orgdrugbank.com
The affinity of chlorprothixene for various dopamine receptor subtypes has been quantified, revealing its potent interaction with these key signaling proteins.
Table 1: Binding Affinities (Ki) of Chlorprothixene for Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| D1 | 18 |
| D2 | 2.96 |
| D3 | 4.56 |
| D5 | 9 |
Data sourced from studies on human dopamine receptors. targetmol.com
Reticular Activating System Depression
Preclinical evidence suggests that chlorprothixene hydrochloride depresses the reticular activating system (RAS). probes-drugs.orgdrugbank.com The RAS is a network of neurons in the brainstem that plays a crucial role in regulating wakefulness and arousal. The depression of the RAS is thought to contribute to the sedative effects of the compound. pharmacompass.comnih.gov This action on the RAS affects basal metabolism, body temperature, and wakefulness. probes-drugs.orgdrugbank.com It is believed that chlorprothixene causes an indirect reduction of stimuli to the brain stem reticular system, leading to its sedative properties. pharmacompass.comnih.gov
In Vivo Neurotransmitter Level Alterations (e.g., 5HT, NE, DA in Brain)
In vivo studies in animal models have demonstrated that chlorprothixene can alter the levels of several key neurotransmitters in the brain. Specifically, research in rat brains has shown that chlorprothixene administration leads to a decrease in the levels of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA). targetmol.comselleckchem.com This modulation of multiple neurotransmitter systems underscores the compound's broad pharmacological profile. patsnap.com The interaction between these neurotransmitter systems is complex; for instance, norepinephrine can regulate the release of serotonin. frontiersin.org
Furthermore, high doses of chlorprothixene have been found to inhibit the protective effect of iproniazid (B1672159) against the reserpine-induced release of catecholamines in both the adrenal medulla and the brain. selleckchem.com
Cellular and Molecular Mechanisms (e.g., in Murine Bronchial Epithelial Cells)
Beyond its neurological targets, chlorprothixene has been investigated for its effects at the cellular and molecular level in other tissues. In studies using murine bronchial epithelial cells, chlorprothixene treatment was found to restore normal ceramide concentrations. selleckchem.comapexbt.com This is significant because abnormal ceramide levels are implicated in the pathophysiology of cystic fibrosis. By inhibiting acid sphingomyelinase (Asm), chlorprothixene reduces inflammation in the lungs of mice with cystic fibrosis (CF) and helps prevent infection with Pseudomonas aeruginosa. selleckchem.comapexbt.com
Receptor Distribution and Expression Studies (e.g., in COS-7 Cells, HEK-293 Cells)
To understand the specific receptor interactions of chlorprothixene, researchers have utilized various cell lines for expression studies. For example, in COS-7 cells transiently expressing rat 5-HT7 receptors, chlorprothixene displayed a high binding affinity. apexbt.com Similarly, in HEK-293 cells stably transfected with the rat 5-HT6 receptor, the compound also showed strong affinity. targetmol.comapexbt.com These cell lines, including HEK-293 and COS-7, are valuable tools for expressing recombinant proteins and studying receptor pharmacology due to their high transfectability and capacity for post-translational modifications. frontiersin.orgresearchgate.netpri-cella.com
Table 2: Binding Affinities (Ki) of Chlorprothixene for Serotonin Receptors in Expression Systems
| Cell Line | Receptor Expressed | Binding Affinity (Ki) in nM |
|---|---|---|
| COS-7 | Rat 5-HT7 | 5.6 |
| HEK-293 | Rat 5-HT6 | 3 |
Data sourced from in vitro studies. targetmol.comapexbt.com
Murine Model Studies (e.g., Cystic Fibrosis Models, Brain Studies)
Murine models have been instrumental in the preclinical investigation of chlorprothixene. In cystic fibrosis mouse models, administration of chlorprothixene has been shown to reduce lung inflammation and prevent bacterial infections. selleckchem.comapexbt.com These models, such as the CftrTgH(neoim)Hgu congenic mice, have been crucial for understanding the potential therapeutic applications of chlorprothixene beyond its antipsychotic use. selleckchem.comresearchgate.net
In brain studies using rat models, microdialysis has been a key technique to measure the effects of drugs on neurotransmitter levels in specific brain regions. apexbt.comnih.gov Such studies have confirmed that chlorprothixene can block postsynaptic dopaminergic D1 and D2 receptors in the rat brain, leading to a depression in the release of hypothalamic and hypophyseal hormones. apexbt.com
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Receptor Interaction Modeling (e.g., D2 Receptor Binding Site)
Molecular docking studies have been instrumental in understanding the binding of chlorprothixene (B1288) to its primary target, the dopamine (B1211576) D2 receptor. researchgate.netdrugbank.compatsnap.com These computational simulations predict the preferred orientation of the chlorprothixene molecule within the receptor's binding site.
A key interaction identified through molecular docking is the bond between the protonatable nitrogen atom of chlorprothixene's side chain and the conserved aspartate residue (Asp3.32) in the D2 receptor. researchgate.net This interaction is considered crucial for the antagonist activity of many antipsychotic drugs. researchgate.net In addition to this primary interaction, other important residues within the binding pocket, such as tryptophan (Trp6.48), phenylalanine (Phe6.51), and histidine (His6.55), also contribute to the stability of the ligand-receptor complex. researchgate.net Homology models of the D2 receptor, often based on the crystal structures of related G protein-coupled receptors (GPCRs) like the dopamine D3 receptor, have been successfully used in these docking studies. researchgate.netdb-thueringen.de
Molecular Dynamics Simulations (e.g., "Zipper" Mechanism)
To investigate the dynamic nature of the chlorprothixene-D2 receptor interaction, molecular dynamics (MD) simulations have been employed. researchgate.netresearchgate.net These simulations provide a time-resolved view of the complex, revealing how the ligand and receptor adapt to each other.
MD simulations have shown that the binding pose of chlorprothixene, as predicted by molecular docking, remains stable over time. researchgate.net This stability is essential for its sustained antagonist effect. Furthermore, MD simulations support a "zipper" type of binding mechanism, which deviates from the traditional "lock-and-key" model. researchgate.net The "zipper" mechanism suggests a more flexible and multi-step interaction process where the ligand and receptor mutually adjust their conformations to achieve optimal binding. researchgate.net Early MD simulations of the D2 receptor, even before its crystal structure was available, provided foundational insights into its dynamic behavior and interaction with ligands like chlorprothixene. researchgate.net
Quantum Chemistry Calculations
Quantum chemistry calculations have been utilized to explore the intrinsic electronic and structural properties of chlorprothixene, providing a deeper understanding of its chemical behavior. researchgate.netresearchgate.net
Electronic Properties and Reactivity Analysis (e.g., NLO Quantities, Chemical Hardness)
Quantum chemical calculations have been used to determine various electronic properties of both the cis and trans isomers of chlorprothixene. researchgate.netresearchgate.net These properties include nonlinear optical (NLO) quantities and chemical hardness. The cis isomer, which is the more active form, has been shown to have higher NLO quantities and lower chemical hardness compared to the trans isomer. researchgate.net Lower chemical hardness indicates higher reactivity and a greater propensity for charge transfer, which is consistent with the higher activity of the cis isomer. researchgate.net The dipole moment, another key electronic property, has also been calculated to understand the charge distribution within the molecule. researchgate.net
Conformational Analysis of Biologically Active Forms
Conformational analysis of chlorprothixene is crucial for understanding which three-dimensional arrangement of the molecule is responsible for its biological activity. caymanchem.comsigmaaldrich.com The cis-(Z) isomer of chlorprothixene is known to be the more potent and biologically active form. nih.govnih.gov
Computational methods, such as molecular mechanics, have been used to perform detailed conformational analyses of chlorprothixene and related thioxanthene (B1196266) derivatives. sigmaaldrich.com These studies help in defining the spatial relationship between different parts of the molecule, which is essential for its interaction with the D2 receptor. The specific conformation of the side chain relative to the tricyclic ring system is a key determinant of its antagonist activity. caymanchem.com
Prediction of Pharmacological Activity and Properties Using Computational Approaches
Computational approaches are increasingly used to predict the pharmacological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drugs like chlorprothixene. researchgate.netresearchgate.netphcogj.com
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of chlorprothixene and related compounds with their biological activities. researchgate.net Furthermore, computational tools can predict various physicochemical properties such as water solubility, lipophilicity (logP), and polar surface area, which are important for drug-likeness and oral bioavailability. drugbank.com For instance, a hypothesis-driven bioinformatic drug screening framework identified chlorprothixene as a potential agent against acute myeloid leukemia (AML) by analyzing its predicted effects on cellular pathways. researchgate.net
Table of Predicted Physicochemical Properties for Chlorprothixene:
| Property | Predicted Value | Source |
| Water Solubility | 0.000366 mg/mL | ALOGPS drugbank.com |
| logP | 5.42 | ALOGPS drugbank.com |
| logP | 5.07 | Chemaxon drugbank.com |
| logS | -5.9 | ALOGPS drugbank.com |
| pKa (Strongest Basic) | 9.76 | Chemaxon drugbank.com |
| Physiological Charge | 1 | Chemaxon drugbank.com |
| Hydrogen Acceptor Count | 1 | Chemaxon drugbank.com |
| Hydrogen Donor Count | 0 | Chemaxon drugbank.com |
| Polar Surface Area | 3.24 Ų | Chemaxon drugbank.com |
| Rotatable Bond Count | 3 | Chemaxon drugbank.com |
| Refractivity | 104.66 m³·mol⁻¹ | Chemaxon drugbank.com |
These computational predictions provide a valuable framework for understanding the multifaceted pharmacological profile of chlorprothixene and for guiding further experimental studies.
Advanced Analytical and Spectroscopic Methodologies for Research
Chromatographic Techniques
Chromatography is a fundamental technique for separating mixtures into their individual components. youtube.com It involves a stationary phase and a mobile phase, where separation is achieved based on the differential distribution of the analyte between the two phases. khanacademy.org For Chlorprothixene (B1288) hydrochloride, several chromatographic methods have been developed and are widely used.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of pharmaceuticals like Chlorprothixene hydrochloride due to its high resolution, accuracy, and efficiency. sysrevpharm.org It has been successfully applied to determine the presence of chlorprothixene and its primary metabolite, chlorprothixene sulfoxide, in plasma samples. springernature.com
One established HPLC method utilizes a combination of ultraviolet (UV) and amperometric detection to achieve sensitive and specific quantification. springernature.com In veterinary research, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the determination of chlorprothixene residues in animal tissues. cabidigitallibrary.org This method involves solid-phase extraction (SPE) for sample purification prior to analysis. cabidigitallibrary.org The versatility of HPLC is enhanced by the wide choice of stationary phases and mobile phase compositions, along with various sensitive detector systems like UV-visible, fluorescence, and mass spectrometry. nih.gov
Table 1: HPLC Methodologies for Chlorprothixene Hydrochloride Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | sysrevpharm.orgspringernature.com |
| Coupled Detection | Ultraviolet (UV), Amperometric, Mass Spectrometry (MS/MS) | springernature.comcabidigitallibrary.org |
| Application | Determination in plasma; Residue analysis in tissues | springernature.comcabidigitallibrary.org |
| Sample Preparation | Solid-Phase Extraction (SPE) | cabidigitallibrary.org |
| Analyte(s) | Chlorprothixene, Chlorprothixene Sulfoxide | springernature.com |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a robust method for the analysis of volatile and thermally stable compounds. oup.com It is a certified technique for the analysis of Chlorprothixene hydrochloride. sysrevpharm.org Research has described GC-MS methods for the determination of chlorprothixene and its metabolites, including its sulphoxide and hydroxylated forms. sci-hub.se
A typical GC-MS analysis involves a capillary column, such as one made of 5% phenyl 95% dimethylpolysiloxane, and uses an inert carrier gas like helium. oup.com The oven temperature is programmed to ramp up gradually to ensure the separation of different components in the sample. oup.com For instance, a program might start at an initial temperature of 100°C, ramp to 190°C, and then increase to 280°C to elute all compounds of interest. oup.com This technique provides high sensitivity, allowing for the detection and quantification of analytes at very low concentrations. sci-hub.se
Table 2: Typical Gas Chromatography (GC) System Parameters
| Parameter | Example Specification | Source(s) |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.comsci-hub.se |
| Column | 5% Phenyl 95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) | oup.com |
| Carrier Gas | Helium | oup.com |
| Injection Mode | Splitless | oup.com |
| Oven Program | Example: Initial 100°C, ramped to 280°C | oup.com |
| Detection | Mass Spectrometry (Electron Impact or Chemical Ionization) | oup.com |
Thin-Layer Chromatography (TLC) is a widely used planar chromatographic technique valued for its simplicity, speed, and low cost. sysrevpharm.orgkhanacademy.org It is used for the separation and identification of drugs like chlorprothixene from various matrices, including pharmaceutical formulations and biological samples. researchgate.netpjps.pk Both conventional and high-performance TLC (HPTLC) approaches can be utilized. researchgate.net
In the analysis of chlorprothixene, reversed-phase TLC (RP-TLC) is a certified method. sysrevpharm.org Studies have investigated the chromatographic behavior of chlorprothixene on different stationary phases, including C18-bonded silica (B1680970) gel and diol-bonded phases. researchgate.netresearchgate.net The separation is achieved using various mobile phase systems, with mixtures of methanol-water and tetrahydrofuran-water being effective. researchgate.netresearchgate.net After separation on the TLC plate, the spots can be visualized under UV light or by spraying with a visualizing reagent. khanacademy.org One study successfully used TLC for the separation of chlorprothixene and its metabolites from autopsy material, followed by quantification using UV spectrophotometry. researchgate.net
Table 3: Thin-Layer Chromatography (TLC) Systems for Chlorprothixene Hydrochloride
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Reversed-Phase Thin-Layer Chromatography (RP-TLC) | sysrevpharm.orgresearchgate.netresearchgate.net |
| Stationary Phases | C18-bonded silica gel, Diol-bonded silica gel | researchgate.netresearchgate.net |
| Mobile Phases | Methanol-water mixtures, Tetrahydrofuran-water mixtures | researchgate.netresearchgate.net |
| Application | Separation of chlorprothixene and its metabolites; Lipophilicity studies | researchgate.netresearchgate.netresearchgate.net |
Spectrophotometric Techniques
Spectrophotometry measures the interaction of electromagnetic radiation with a substance to determine its concentration. These methods are known for being rapid, simple, and accessible. sysrevpharm.orgnih.gov
UV-Visible spectrophotometry is a well-established technique for the quantitative analysis of Chlorprothixene hydrochloride. sysrevpharm.org To enhance specificity and resolve issues with overlapping spectra from interfering substances, derivative spectrophotometry is often employed. sysrevpharm.orgresearchgate.net Zero-order (D0), first-order (D1), and second-order (D2) derivative methods have been successfully developed and validated for the determination of chlorprothixene. sysrevpharm.orgsysrevpharm.org
These methods are accurate and reproducible for quantifying the compound within a specific concentration range. sysrevpharm.org A notable study demonstrated the determination of chlorprothixene in the concentration range of 0.4-3 µg/mL. sysrevpharm.orgsysrevpharm.org The zero-order spectrum shows maximum absorbance at 196.6 nm and 258.4 nm. sysrevpharm.org The first and second derivative methods utilize the zero-crossing points of the spectra for more precise quantification at specific wavelengths. sysrevpharm.org For instance, first-derivative measurements can be taken at 215.8 nm, 247.2 nm, and 268.4 nm, while second-derivative measurements are performed at 223.2 nm and 257.4 nm. sysrevpharm.orgsysrevpharm.org Extractive-spectrophotometric methods, which involve forming an ion-association complex and extracting it into an organic solvent, have also been developed, with absorbance measured at specific wavelengths like 445 nm. researchgate.net
Table 4: Derivative UV-Vis Spectrophotometry Parameters for Chlorprothixene Hydrochloride
| Method | Wavelength(s) (nm) | Linear Range (µg/mL) | Regression Equation Example (at one wavelength) | Source(s) |
|---|---|---|---|---|
| Zero-Order (D0) | 196.6, 258.4 | 0.4 - 3 | Not provided | sysrevpharm.org |
| First-Order (D1) | 215.8, 247.2, 268.4 | 0.4 - 3 | y = -0.0066x - 0.0323 (at 215.8 nm) | sysrevpharm.org |
| Second-Order (D2) | 223.2, 257.4 | 0.4 - 3 | y = 0.001x + 0.0041 (at 223.2 nm) | sysrevpharm.org |
Spectrophotofluorometry is a highly sensitive analytical technique that measures the fluorescence emitted by a compound when it absorbs light. researchgate.net This method is listed as a certified technique for the analysis of Chlorprothixene hydrochloride. sysrevpharm.org Research has shown that thioxanthene (B1196266) derivatives like chlorprothixene can produce intense fluorescence under certain conditions, which can be exploited for their quantification. sci-hub.se
One method involves treating chlorprothixene with orthophosphoric acid, which results in a fluorescent product. researchgate.net The fluorescence intensity is then measured at an emission wavelength of 544–548 nm after excitation at 368 nm. researchgate.net Another study noted that chlorprothixene gives an intense orange fluorescence after being treated with Marquis reagent. sci-hub.se These methods offer high sensitivity, allowing for the determination of the drug at low concentrations. researchgate.net Spectrophotofluorometric methods have been applied to estimate the amount of chlorpromazine, a related compound, in tissue samples. tandfonline.com
Electrochemical Methods
Electrochemical techniques offer sensitive and rapid methods for the determination of chlorprothixene hydrochloride. ijpsonline.comnih.gov
Potentiometric Techniques
Potentiometric methods have been developed for the analysis of chlorprothixene hydrochloride. sysrevpharm.org These techniques often involve the use of ion-selective electrodes (ISEs) that are responsive to the chlorprothixene cation. researchgate.net For instance, liquid and poly(vinyl chloride) membrane electrodes have been created using ion-pair complexes of chlorprothixene with picrolonate and tetraphenylborate. researchgate.net These electrodes can exhibit a nearly Nernstian response across various concentration ranges. researchgate.net Potentiometric titration is another application of this technique for quantifying chlorprothixene hydrochloride in both pure form and in pharmaceutical tablets, with reported recoveries around 100.4% and a relative standard deviation of 1.7%. researchgate.net
Voltammetry
Voltammetry is a widely used electrochemical method for the analysis of chlorprothixene. sysrevpharm.org An adsorptive pre-concentration method has been reported for the voltammetric measurement of trace levels of the compound. ijpsonline.com Additionally, polarographic determination of chlorprothixene can be achieved through the formation of its bromo-derivatives, which produce well-defined cathodic waves. ijpsonline.com The electrochemical behavior of chlorprothixene has been investigated using techniques like cyclic voltammetry and differential pulse voltammetry to understand the mechanism of its electrochemical reactions. ijpsonline.com
Modified Electrode Applications (e.g., Poly(4-aminobenzene sulfonic acid) Modified Glassy Carbon Electrode)
To enhance the sensitivity and selectivity of voltammetric methods, modified electrodes are often employed. A notable example is the use of a poly(4-aminobenzene sulfonic acid) modified glassy carbon electrode (poly(4-ABSA)/GC). researchgate.netnih.gov This modified electrode has been shown to generate an irreversible anodic peak for chlorprothixene at approximately +1.04 V in a glycine-HCl buffer solution (pH 2.4). researchgate.netnih.gov The use of this modified electrode allows for sensitive and quantitative measurements of chlorprothixene. researchgate.netnih.gov The method demonstrates good stability, reproducibility, and selectivity. nih.gov
Mass Spectrometry (LC/TSP/MS)
Liquid chromatography coupled with thermospray tandem mass spectrometry (LC/TSP/MS/MS) is a powerful technique for the quantitative analysis of chlorprothixene in biological matrices such as whole blood. This method is particularly useful for detecting low concentrations of the drug, with detection limits reported to be around 100 pg for chlorprothixene, corresponding to 0.5 ng/mL in whole blood. The sensitivity of LC/TSP/MS/MS is comparable to other chromatographic methods and radioimmunoassay (RIA).
More recent developments have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the confirmatory analysis of chlorprothixene in various samples. cabidigitallibrary.org This technique offers high sensitivity and specificity, making it suitable for residue analysis in food-producing animals. cabidigitallibrary.org In such methods, isotopically labeled internal standards, like carazolol-d7, are sometimes used for the quantification of chlorprothixene. cabidigitallibrary.org
Method Validation Parameters for Research Assays (e.g., Limit of Detection, Limit of Quantification, Reproducibility)
The validation of analytical methods is crucial to ensure their accuracy, precision, and reliability for research and quality control purposes. researchgate.net Key validation parameters are established according to guidelines such as those from the International Council for Harmonisation (ICH). sysrevpharm.orgich.org
For spectrophotometric methods used to determine chlorprothixene hydrochloride, validation includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). sysrevpharm.org One study reported a linear range of 2-14 µg/mL for a derivative spectrophotometry method. researchgate.net Another spectrophotometric method demonstrated linearity for chlorprothixene hydrochloride in the range of 3.5–32.0 µg/mL (extractive method) and 3.2–21.0 µg/mL (oxidative method). researchgate.net
In a study using a poly(4-ABSA)/GC modified electrode for voltammetric determination, the anodic peak current was linear with chlorprothixene concentration in the range of 2 x 10⁻⁶ to 4.5 x 10⁻⁵ M. researchgate.netnih.gov The reported LOD and LOQ were 1 x 10⁻⁷ M and a value that can be inferred from the LOD, respectively. researchgate.netnih.gov
For LC-MS/MS methods, validation encompasses linearity, accuracy (expressed as inaccuracy), precision (both intraday and interday), recovery, LOD, and LOQ. nih.gov In one such method for antipsychotics including chlorprothixene, the inaccuracy and imprecision were below 12%, and the LOD and LOQ were below therapeutic ranges, indicating sufficient sensitivity for clinical monitoring. nih.gov
The reproducibility of an analytical method, which expresses the precision between laboratories, is also a critical parameter, especially for the standardization of analytical procedures. ich.org
Table of Research Findings for Chlorprothixene Hydrochloride Analysis
| Analytical Technique | Key Findings | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Derivative Spectrophotometry | Specific for intact drug in presence of degradation products. | 2–14 g ml–1 | Not Specified | Not Specified | researchgate.net |
| Voltammetry with poly(4-ABSA)/GC electrode | Irreversible anodic peak at +1.04 V. | 2 x 10⁻⁶ to 4.5 x 10⁻⁵ M | 1 x 10⁻⁷ M | Not Specified | researchgate.netnih.gov |
| Potentiometric Titration | Average recovery of 100.4%. | Not Applicable | Not Applicable | Not Applicable | researchgate.net |
| LC/TSP/MS/MS | Quantitative analysis in whole blood. | Not Specified | 100 pg (0.5 ng/mL in blood) | Not Specified | dss.go.th |
| Spectrophotometry (Extractive) | Determination in pharmaceutical solutions. | 3.5–32.0 µg/mL | Not Specified | Not Specified | researchgate.net |
| Spectrophotometry (Oxidative) | Determination in pharmaceutical solutions. | 3.2–21.0 µg/mL | Not Specified | Not Specified | researchgate.net |
Sample Preparation Techniques (e.g., Solid Phase Extraction for Research Samples)
Effective sample preparation is a critical step in the analytical workflow for chlorprothixene hydrochloride, as it serves to isolate the analyte from interfering substances present in the sample matrix, thereby enhancing the accuracy and sensitivity of subsequent analyses. nih.govnih.gov Given that research samples, such as blood, plasma, urine, and hair, are often complex, robust sample cleanup is essential. nih.govlcms.cz Among the various sample preparation techniques, Solid Phase Extraction (SPE) and its miniaturized versions have proven to be highly effective for the analysis of chlorprothixene and other psychotropic drugs. nih.govmdpi.com
Solid Phase Extraction (SPE) is a chromatographic technique used for the selective extraction and concentration of analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. nih.govthermofisher.com The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. thermofisher.com
For basic compounds like chlorprothixene, mixed-mode cation exchange SPE columns are particularly effective. nih.govsigmaaldrich.com These columns possess both ion-exchange and reversed-phase functionalities, allowing for a more selective extraction process. sigmaaldrich.com The analyte can be retained on the sorbent by a combination of hydrophobic and ionic interactions. A generic protocol for a non-polar basic compound using a mixed-mode cation exchange SPE tube would involve conditioning the sorbent, loading the sample at a controlled pH to ensure the analyte is ionized, washing with solvents to remove impurities, and finally eluting the analyte with a solvent that disrupts both the ionic and hydrophobic interactions. sigmaaldrich.com
In a research study comparing four different mixed-mode cation exchange SPE columns for the extraction of twelve basic drugs, including chlorprothixene, from urine, all columns demonstrated reasonable performance with average recoveries ranging from 68.5% to 92.1%. nih.gov This indicates the robustness of mixed-mode SPE for the analysis of chlorprothixene in such matrices.
| SPE Column Type | Average Recovery (%) | Reference |
| Isolute HCX-3 | 68.5 - 92.1 | nih.gov |
| ABN | 68.5 - 92.1 | nih.gov |
| Bond Elut Certify | 68.5 - 92.1 | nih.gov |
| Oasis MCX | 68.5 - 92.1 | nih.gov |
For the analysis of chlorprothixene in hair, which is valuable for monitoring long-term drug exposure, automated SPE systems have been employed. oup.comnih.gov In a study on the segmental analysis of chlorprothixene in postmortem hair, sample preparation was conducted using a fully automated robotic system, followed by UHPLC-MS/MS analysis. oup.com This automated approach enhances throughput and reproducibility. nih.gov
A more recent and miniaturized version of SPE is Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME). This technique utilizes a porous hollow fiber with a stationary phase contained within its walls for the extraction of analytes. researchgate.netnih.gov A study on the determination of five antipsychotics, including chlorprothixene, in human whole blood and urine employed a polyether sulfone hollow fiber for SPME. researchgate.netnih.gov The analytes were adsorbed onto the fiber with the aid of ultrasonication and subsequently desorbed into a suitable solvent for UPLC-MS/MS analysis. researchgate.netnih.gov This method demonstrated high sensitivity with low limits of quantification. researchgate.net
The table below summarizes the findings from the HF-SPME study for chlorprothixene.
| Parameter | Human Whole Blood | Human Urine | Reference |
| Limit of Quantification (LOQ) | 25.0 pg/mL | 12.5 pg/mL | researchgate.net |
| Extraction Recovery | 46.4% - 96.6% | 65.2% - 101.9% | researchgate.net |
| Precision (RSD) | ≤ 13.3% | ≤ 13.3% | researchgate.net |
The detailed procedure for the HF-SPME of chlorprothixene involved the following key steps:
Adsorption: The polyether sulfone hollow fiber was placed in the sample, and ultrasonication was applied to facilitate the adsorption of chlorprothixene onto the fiber. researchgate.netnih.gov
Desorption: The fiber was then transferred to a tube containing a desorption solvent, and ultrasonication was used again to desorb the analyte from the fiber into the solvent. researchgate.netnih.gov
This technique is considered a "green" method due to the minimal use of organic solvents. researchgate.net
Future Directions and Unexplored Research Avenues for Chlorprothixene Hydrochloride
Chlorprothixene (B1288), a typical antipsychotic of the thioxanthene (B1196266) class, has been primarily recognized for its antagonism of dopamine (B1211576) receptors. patsnap.com However, emerging research is beginning to illuminate a broader and more complex pharmacological profile, suggesting potential therapeutic applications far beyond its traditional use in psychiatry. This article explores future research directions, focusing on novel pharmacological actions, complex neurobiological mechanisms, advanced computational modeling, and the specific pharmacodynamics of its stereoisomers.
Q & A
Q. How to design experiments to assess Chlorprothixene hydrochloride’s receptor binding affinities and selectivity?
Q. What validated analytical methods are available for quantifying Chlorprothixene hydrochloride in pharmaceutical formulations?
Methodological Answer: Two established methods are:
- UV-VIS Spectrophotometry : Oxidize Chlorprothixene with ammonium metavanadate in acidic medium (pH 2–3) and measure absorbance at 520 nm. Validate linearity (1–20 µg/mL) and recovery (>98%) .
- Capillary Electrophoresis (CE) : Use a field-amplified sample injection (FASI) technique with a borate buffer (pH 9.2). Achieve separation in 6 minutes with a sensitivity enhancement of 8,000–13,000× compared to standard CE .
Q. How to characterize Chlorprothixene hydrochloride’s pharmacological profile in preclinical models?
Methodological Answer: Conduct conditioned avoidance response (CAR) assays in rodents to assess antipsychotic activity. Administer doses orally (e.g., 1–10 mg/kg) and measure inhibition of avoidance behavior. Compare potency to reference drugs (e.g., chlorpromazine). For safety, monitor extrapyramidal symptoms (EPS) and histamine-mediated sedation at therapeutic doses .
Advanced Research Questions
Q. How to resolve contradictions in reported receptor affinity data for Chlorprothixene hydrochloride?
Methodological Answer: Discrepancies in Ki values may arise from differences in assay conditions (e.g., buffer pH, temperature) or receptor isoforms. For example, hD2 long vs. short isoforms exhibit varying ligand binding. Replicate experiments using standardized protocols (e.g., Eurofins Cerep Panlabs’ assays) and validate with orthogonal methods like functional cAMP assays for D2 receptors. Consider isomer activity: cis- and trans-Chlorprothixene isomers show distinct 5-HT receptor interactions .
Q. What structural insights explain Chlorprothixene hydrochloride’s pharmacological flexibility?
Methodological Answer: X-ray crystallography reveals a flexible tricyclic core and side chain. The thioxanthene ring adopts a boat conformation, while the chloro-substitution at position 2 enhances dopamine receptor affinity. Compare with structural analogs (e.g., amitriptyline) to identify pharmacophoric elements. Molecular dynamics simulations can model receptor docking, highlighting interactions with D2’s hydrophobic pocket .
Structural Data:
| Parameter | Value (Chlorprothixene HCl) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a=29.416 Å, b=6.986 Å, c=23.374 Å |
Q. How to optimize Chlorprothixene hydrochloride’s solubility and stability for in vivo studies?
Methodological Answer: For aqueous formulations, prepare stock solutions in DMSO (10 mM) and dilute with 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O for animal dosing. Store powder at -20°C (3-year stability) and solutions at -80°C (1-year stability). Monitor degradation via HPLC with a C18 column (UV detection at 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
